Dimethylallyl phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbut-2-enyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O4P/c1-5(2)3-4-9-10(6,7)8/h3H,4H2,1-2H3,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCJHQBRIPSIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOP(=O)(O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways of Dimethylallyl Phosphate
The Mevalonate (B85504) (MVA) Pathway
The MVA pathway, also known as the HMG-CoA reductase pathway, is a well-established metabolic sequence present in eukaryotes, archaea, and some bacteria. wikipedia.org It commences with the ubiquitous precursor acetyl-CoA and culminates in the production of the five-carbon isoprenoid precursors, IPP and DMAPP. wikipedia.orgmetwarebio.com These molecules are the foundation for over 30,000 different biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and vitamin K. wikipedia.org
Acetyl-CoA Condensation and Early Pathway Intermediates
The genesis of the MVA pathway lies in the sequential condensation of three molecules of acetyl-CoA. nih.govfrontiersin.org The initial step involves the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by the enzyme acetoacetyl-CoA thiolase. nih.govcreative-proteomics.comnih.gov This is the first committed step in the pathway. creative-proteomics.com Subsequently, a third molecule of acetyl-CoA condenses with acetoacetyl-CoA in a reaction mediated by HMG-CoA synthase, yielding 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). libretexts.orgwikipedia.orgpnas.org HMG-CoA is then reduced to (R)-mevalonate by the enzyme HMG-CoA reductase, a critical regulatory point in the pathway. wikipedia.orgwikipedia.orgnih.gov This reduction requires two molecules of NADPH as a cofactor. mdpi.comencyclopedia.pub
Table 1: Early Enzymes of the Mevalonate Pathway
| Enzyme | Substrate(s) | Product |
| Acetoacetyl-CoA thiolase | 2x Acetyl-CoA | Acetoacetyl-CoA |
| HMG-CoA synthase | Acetoacetyl-CoA + Acetyl-CoA | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |
| HMG-CoA reductase | HMG-CoA + 2 NADPH | (R)-Mevalonate + 2 NADP+ + CoA |
Conversion to Isopentenyl Diphosphate (B83284) (IPP)
The conversion of mevalonate to IPP involves a series of three ATP-dependent reactions. libretexts.orgnih.gov First, mevalonate is phosphorylated at the 5-OH position by mevalonate kinase to produce mevalonate-5-phosphate. nih.govlibretexts.org This is followed by a second phosphorylation at the same position by phosphomevalonate kinase, yielding mevalonate-5-diphosphate. nih.govlibretexts.org The final step is an ATP-dependent decarboxylation of mevalonate-5-diphosphate by the enzyme diphosphomevalonate decarboxylase, which results in the formation of isopentenyl pyrophosphate (IPP). nih.govresearchgate.net
Isomerization of IPP to Dimethylallyl Phosphate (B84403) (DMAPP) by Isopentenyl Diphosphate Isomerase (IDI)
The crucial isomerization of the relatively unreactive IPP to the more reactive electrophile DMAPP is catalyzed by the enzyme isopentenyl diphosphate isomerase (IDI). wikipedia.orgnih.govacs.org This reversible reaction is a key step in isoprenoid biosynthesis, ensuring a balanced supply of both C5 precursors. wikipedia.orgresearchgate.net The mechanism of IDI involves the addition of a proton to the C4 of IPP, leading to the formation of a transient carbocation intermediate. wikipedia.orgacs.org Subsequent removal of a proton from C2 results in the formation of the double bond in DMAPP. acs.org Two distinct types of IDI, type 1 and type 2, have been identified, which are structurally unrelated but catalyze the same reaction through a similar protonation-deprotonation mechanism. nih.govacs.org
Compartmentalization of MVA Pathway in Eukaryotic Cells (Cytosol)
In eukaryotic cells, the MVA pathway is primarily localized to the cytosol. metwarebio.comethz.chresearchgate.net This compartmentalization allows for the efficient synthesis of isoprenoid precursors in the cellular compartment where many of their subsequent biosynthetic pathways are also located. researchgate.net However, some enzymes of the MVA pathway have also been found in other organelles, such as peroxisomes and mitochondria, suggesting a more complex subcellular organization than previously thought. metwarebio.comresearchgate.netnih.gov In plants, the MVA pathway in the cytosol provides the precursors for sesquiterpenes and triterpenes. ethz.chresearchgate.net
Archaeal Variations of the Mevalonate Pathway
While the upper part of the MVA pathway is conserved across eukaryotes, archaea, and some bacteria, variations exist in the lower part of the pathway in archaea. wikipedia.org In some archaea, mevalonate is phosphorylated only once before decarboxylation to isopentenyl phosphate (IP), which is then phosphorylated to IPP. wikipedia.org Another variation involves the phosphorylation of mevalonate at the 3-OH position, followed by phosphorylation at the 5-OH position, and subsequent decarboxylation to IP. wikipedia.org The discovery of isopentenyl phosphate kinase (IPK) in archaea, an enzyme that phosphorylates IP to IPP, has shed light on these alternative routes. nih.govelifesciences.org
The Methylerythritol Phosphate (MEP) Pathway (also 2-C-methyl-D-erythritol 4-phosphate / 1-deoxy-D-xylulose (B118218) 5-phosphate Pathway)
An alternative route for the biosynthesis of IPP and DMAPP is the Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway. wikipedia.org This pathway is found in most bacteria, some protozoa, and in the plastids of plants. wikipedia.orgnih.gov Unlike the MVA pathway, the MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as its starting materials. nih.govrsc.org
The MEP pathway consists of seven enzymatic steps. rsc.orgnih.gov It begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), catalyzed by DXP synthase. rsc.org DXP is then converted to MEP by DXP reductoisomerase. nih.govrsc.org A series of subsequent reactions involving cytidylation, phosphorylation, and cyclization lead to the formation of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP). nih.govrsc.org The final step, catalyzed by HMBPP reductase, converts HMBPP into a mixture of IPP and DMAPP. nih.govresearchgate.net
Table 2: Comparison of MVA and MEP Pathways
| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |
| Starting Materials | Acetyl-CoA | Pyruvate and Glyceraldehyde 3-phosphate |
| Cellular Location (Eukaryotes) | Cytosol, Peroxisomes, Mitochondria | Plastids (in plants) |
| Key Intermediate | Mevalonate | 2-C-methyl-D-erythritol 4-phosphate |
| End Products | IPP (then isomerized to DMAPP) | IPP and DMAPP |
| Organismal Distribution | Eukaryotes, Archaea, some Bacteria | Most Bacteria, some Protozoa, Plant Plastids |
Pyruvate and Glyceraldehyde-3-Phosphate Condensation
The MEP pathway commences with the condensation of two central metabolites: pyruvate and D-glyceraldehyde 3-phosphate (GAP). nih.govechelon-inc.com This initial, rate-limiting step is catalyzed by the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS). nih.govresearchgate.netbiorxiv.org The reaction is dependent on the cofactor thiamine (B1217682) diphosphate (ThDP) and results in the formation of 1-deoxy-D-xylulose 5-phosphate (DXP), releasing carbon dioxide in the process. nih.govebi.ac.uk
The mechanism of DXS is distinct among ThDP-dependent enzymes. nih.gov It employs a random sequential mechanism where both the donor substrate (pyruvate) and the acceptor substrate (GAP) bind independently and reversibly to the enzyme to form a ternary complex. nih.govnih.gov This contrasts with the more common ping-pong mechanism where a product is released before the second substrate binds. nih.gov The binding of GAP is thought to induce a conformational change that promotes the decarboxylation of the pyruvate-ThDP adduct, facilitating the subsequent condensation to form DXP. researchgate.net DXP itself is a crucial branch-point metabolite, also serving as a precursor for the biosynthesis of vitamins B1 (thiamine) and B6 (pyridoxal phosphate) in many bacteria. nih.govbiorxiv.orgnih.gov
Key Enzymatic Steps Leading to DMAPP and IPP
Following the initial condensation, a series of six further enzymatic reactions convert DXP into the final products, isopentenyl pyrophosphate (IPP) and DMAPP. nih.govrsc.org These steps involve reduction, cytidylation, phosphorylation, cyclization, and two final reductive steps.
The second enzyme, 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR or IspC), catalyzes the conversion of DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP). nih.govnih.gov This is the first committed step unique to the MEP pathway, as DXP is involved in other metabolic routes. nih.govnih.gov The subsequent steps, catalyzed by IspD, IspE, and IspF, transform MEP into the cyclic intermediate 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). nih.govrsc.org The penultimate enzyme, HMBDP synthase (IspG), converts MEcPP into (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP). nih.govresearchgate.net Finally, the enzyme HMBPP reductase (IspH) catalyzes the simultaneous formation of both IPP and DMAPP from HMBPP. frontiersin.orgresearchgate.net
Table 1: Enzymatic Steps of the MEP Pathway
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | Pyruvate + D-Glyceraldehyde 3-Phosphate | 1-deoxy-D-xylulose 5-phosphate synthase (DXS) | 1-deoxy-D-xylulose 5-phosphate (DXP) |
| 2 | 1-deoxy-D-xylulose 5-phosphate (DXP) | 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR/IspC) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |
| 3 | 2-C-methyl-D-erythritol 4-phosphate (MEP) | 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase (IspD) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) |
| 4 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (IspE) | 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) |
| 5 | 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) + CMP |
| 6 | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) | (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase (IspG) | (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) |
| 7 | (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) | (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate reductase (IspH) | Isopentenyl diphosphate (IPP) + Dimethylallyl diphosphate (DMAPP) |
Based on information from sources nih.govnih.govresearchgate.netresearchgate.netannualreviews.org.
Compartmentalization of MEP Pathway in Plastids of Plants and in Most Bacteria
The MEP pathway and the MVA pathway are spatially segregated within cells that possess both, a key feature of isoprenoid biosynthesis in plants. tandfonline.com The MEP pathway is localized within the plastids (such as chloroplasts) of plant cells. nih.govwikipedia.orgkit.edu This compartmentalization means the MEP pathway is responsible for synthesizing the precursors for plastidial isoprenoids, including monoterpenes (C10), diterpenes (C20), tetraterpenes like carotenoids, and the phytol (B49457) side chain of chlorophyll (B73375). kit.edunih.govcimap.res.in In contrast, the MVA pathway operates in the cytosol and is generally responsible for producing precursors for cytosolic isoprenoids like sterols and sesquiterpenes. tandfonline.comcimap.res.intandfonline.com
This distribution is not universal across all life. Most bacteria, particularly Gram-negative bacteria, and photosynthetic cyanobacteria exclusively use the MEP pathway for isoprenoid synthesis. nih.govwikipedia.orgechelon-inc.com Conversely, animals, fungi, archaea, and some Gram-positive bacteria rely on the MVA pathway. echelon-inc.comechelon-inc.com The presence of the MEP pathway in bacteria and its absence in humans makes its enzymes attractive targets for the development of novel antibacterial agents. echelon-inc.combiorxiv.org While the two pathways are largely independent, some metabolic "crosstalk" or exchange of intermediates between the plastid and cytosol has been reported in plants, primarily involving the export of IPP from the plastid to the cytosol. researchgate.netcimap.res.inpnas.org
Enzymology of Dimethylallyl Phosphate Metabolism
Isopentenyl Diphosphate (B83284) Isomerase (IDI)
Isopentenyl diphosphate isomerase (IDI) is a pivotal enzyme that catalyzes the reversible isomerization of isopentenyl diphosphate (IPP) to its more electrophilic isomer, dimethylallyl diphosphate (DMAPP). embopress.org This conversion is a critical activation step in the biosynthesis of all isoprenoids. embopress.orgnih.gov
Mechanism of IPP-DMAPP Interconversion
The isomerization reaction catalyzed by IDI is a stereoselective antarafacial tandfonline.comnih.gov transposition of a hydrogen atom. embopress.org There are two known, structurally distinct types of IDI, Type I and Type II, which employ different mechanisms.
Type I IDI , found in eukaryotes and some eubacteria, utilizes a protonation-deprotonation mechanism. acs.orgacs.org This process involves the addition of a proton to the double bond of IPP, forming a transient tertiary carbocation intermediate. Subsequent deprotonation at a different position yields DMAPP. nih.govacs.org The active site of Type I IDI contains two critical residues positioned on opposite sides of the substrate, which facilitate the addition and removal of protons. embopress.org
Type II IDI , present in archaea and other eubacteria, requires a reduced flavin cofactor for its activity. acs.org While the precise role of the flavin is still under investigation, evidence suggests it is directly involved in the chemical transformation. pnas.org Studies on Thermus thermophilus IDI-2 have indicated that the isomerization may proceed in a stepwise manner, as opposed to a concerted reaction. figshare.com It is proposed that the N5 position of the flavin cofactor likely participates in proton transfer. pnas.org
Kinetic Characterization and Allosteric Regulation
The kinetic properties of IDI have been studied in various organisms. For the Type II IDI from Thermus thermophilus, the enzyme is inactive in its aerobically purified form and requires reduction of its flavin cofactor by NADPH or dithionite (B78146) to become active. acs.org The presence of Mg2+ enhances substrate binding, as shown by a decrease in the dissociation constant (KD) for IPP. acs.org In Aedes aegypti, the IPPI has a Michaelis constant (Km) of 276.8 μM and a maximum velocity (Vmax) of 0.6 μmol/min/mg of enzyme. nih.gov
Allosteric regulation of IDI has not been extensively documented. However, the activity of upstream enzymes in the isoprenoid biosynthetic pathways is subject to regulatory control, which indirectly affects the flux towards DMAPP production.
Subcellular Localization and Isoforms
In plants, the biosynthesis of isoprenoids occurs in multiple subcellular compartments, necessitating the presence of IDI isoforms in different locations. nih.govtandfonline.com Plants typically possess two genes for Type I IDI, IDI1 and IDI2, which encode distinct protein isoforms with complex subcellular distributions. nih.gov
For instance, in Catharanthus roseus, a single gene (CrIDI1) gives rise to two isoforms that are targeted to the mitochondria, plastids, and peroxisomes. nih.govtandfonline.com This triple targeting is achieved through alternative transcription initiation and the presence of both an N-terminal transit peptide and a C-terminal peroxisomal targeting signal. nih.govtandfonline.com In rice (Oryza sativa), two isoforms, OsIPPI1 and OsIPPI2, have been identified. Both are found in the endoplasmic reticulum, peroxisomes, and mitochondria, while only OsIPPI2 is also located in plastids. nih.gov In contrast, in Arabidopsis, while two IPI genes are present, their protein products have not been definitively localized to chloroplasts. oup.comoup.com
Enzymes Upstream of DMAPP Biosynthesis (e.g., in MVA and MEP pathways)
DMAPP and its isomer IPP are synthesized via two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. tandfonline.commdpi.comwiley.com The MVA pathway operates in the cytosol of plants, animals, fungi, and archaea, while the MEP pathway is found in most bacteria, plastids of plants and algae, and some protozoa. wiley.comannualreviews.orgnih.gov
1-Deoxy-D-xylulose (B118218) 5-Phosphate Synthase (DXS) and Reductoisomerase (DXR)
1-Deoxy-D-xylulose 5-phosphate synthase (DXS) catalyzes the first and often rate-limiting step of the MEP pathway. mdpi.comusf.edu It performs a thiamine (B1217682) pyrophosphate (ThDP)-dependent condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (D-GAP) to produce 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govebi.ac.uk Kinetic studies of DXS from Deinococcus radiodurans suggest a random sequential mechanism, where both substrates can bind to the enzyme independently. nih.govnih.gov
1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) , also known as IspC, catalyzes the second and first committed step in the MEP pathway. nih.govnih.gov This enzyme carries out a two-step reaction: an isomerization of DXP to an aldehyde intermediate, followed by an NADPH-dependent reduction to yield 2-C-methyl-D-erythritol 4-phosphate (MEP). nih.govwiley.comportlandpress.com The kinetic mechanism of DXR from Mycobacterium tuberculosis involves random substrate binding and an ordered release of the products, NADP+ followed by MEP. acs.org The enzyme from Yersinia pestis exhibits apparent Km values of 252 µM for DXP and 13 µM for NADPH. plos.org
Mevalonate Kinase (MVK), Phosphomevalonate Kinase (PMK), Diphosphomevalonate Decarboxylase (DPMD)
The synthesis of isopentenyl pyrophosphate (IPP), the isomeric precursor to DMAPP, through the mevalonate (MVA) pathway involves a series of enzymatic reactions. metwarebio.com Following the formation of mevalonate, three key enzymes—Mevalonate Kinase (MVK), Phosphomevalonate Kinase (PMK), and Diphosphomevalonate Decarboxylase (DPMD)—catalyze the final steps leading to IPP. taylorandfrancis.comnih.gov
Mevalonate Kinase (MVK) catalyzes the first of these steps, the phosphorylation of mevalonate to form mevalonate-5-phosphate. taylorandfrancis.com This enzyme is subject to feedback inhibition by various downstream isoprenoid pyrophosphates, including geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP), highlighting its regulatory role in the pathway. nih.gov However, not all MVKs are regulated in this manner. For instance, the MVK from the archaeon Methanosarcina mazei is not inhibited by DMAPP, GPP, or FPP, suggesting a different regulatory mechanism in this organism. nih.gov
Phosphomevalonate Kinase (PMK) carries out the subsequent phosphorylation, converting mevalonate-5-phosphate to mevalonate-5-diphosphate (MVAPP). nih.govwikigenes.orguniprot.org This reaction is an essential step in the biosynthesis of isoprenoids and sterols. nih.govresearchgate.net Human PMK is a cytosolic enzyme that catalyzes a reversible reaction, and its kinetic constants have been determined for both the forward and reverse reactions. nih.govwikigenes.orguniprot.org Animal and invertebrate PMKs are structurally distinct from their plant, fungal, and bacterial counterparts, belonging to the nucleoside monophosphate kinase family fold. nih.govresearchgate.net
Diphosphomevalonate Decarboxylase (DPMD) , also known as mevalonate pyrophosphate decarboxylase, catalyzes the final, ATP-dependent step in this sequence: the decarboxylation of MVAPP to yield isopentenyl diphosphate (IPP), ADP, phosphate, and CO2. wikipedia.org This enzyme is a member of the GHMP kinase superfamily. ebi.ac.uk The reaction mechanism is thought to involve the phosphorylation of the C3-hydroxyl group of MVAPP by ATP, followed by a concerted dephosphorylation and decarboxylation. wikipedia.orgbeilstein-institut.de
| Enzyme | Substrate(s) | Product(s) | Function |
| Mevalonate Kinase (MVK) | Mevalonate, ATP | Mevalonate-5-phosphate, ADP | Phosphorylation of mevalonate. taylorandfrancis.com |
| Phosphomevalonate Kinase (PMK) | Mevalonate-5-phosphate, ATP | Mevalonate-5-diphosphate, ADP | Phosphorylation of mevalonate-5-phosphate. nih.govwikigenes.org |
| Diphosphomevalonate Decarboxylase (DPMD) | Mevalonate-5-diphosphate, ATP | Isopentenyl diphosphate, ADP, Pi, CO2 | Decarboxylation of mevalonate-5-diphosphate. wikipedia.org |
Enzymes Utilizing Dimethylallyl Phosphate
Once synthesized, DMAPP serves as the initial allylic substrate for a variety of enzymes that catalyze the formation of a diverse range of isoprenoid compounds.
Prenyltransferases (e.g., Geranyl Diphosphate Synthase, Farnesyl Diphosphate Synthase, Geranylgeranyl Diphosphate Synthase)
Prenyltransferases are a class of enzymes that catalyze the sequential head-to-tail condensation of IPP with an allylic diphosphate substrate, such as DMAPP, to form longer-chain isoprenoid pyrophosphates. pnas.org
Geranyl Diphosphate Synthase (GPPS) catalyzes the condensation of DMAPP with one molecule of IPP to produce the C10 compound, geranyl diphosphate (GPP). pnas.org In plants, GPPS is often a heterodimer and provides the precursor for monoterpene biosynthesis. pnas.org
Farnesyl Diphosphate Synthase (FPPS) catalyzes two sequential condensation reactions. First, it condenses DMAPP with IPP to form GPP, and then it adds another IPP molecule to GPP to yield the C15 compound, farnesyl diphosphate (FPP). nih.govnih.govproteopedia.org FPP is a key branch-point metabolite, serving as a precursor for the synthesis of sterols, sesquiterpenes, and farnesylated proteins. nih.gov
Geranylgeranyl Diphosphate Synthase (GGPPS) is responsible for the synthesis of the C20 isoprenoid, geranylgeranyl diphosphate (GGPP). nih.govnih.govwikipedia.org It catalyzes the condensation of FPP with an IPP molecule. nih.gov GGPP is a substrate for the geranylgeranylation of proteins, a post-translational modification crucial for the proper function of proteins involved in signaling pathways and cytoskeletal regulation. nih.govnih.gov
| Enzyme | Allylic Substrate | Product | Carbon Length | Key Function |
| Geranyl Diphosphate Synthase (GPPS) | DMAPP | Geranyl Diphosphate (GPP) | C10 | Precursor for monoterpenes. pnas.org |
| Farnesyl Diphosphate Synthase (FPPS) | DMAPP, GPP | Farnesyl Diphosphate (FPP) | C15 | Precursor for sterols, sesquiterpenes. nih.govnih.gov |
| Geranylgeranyl Diphosphate Synthase (GGPPS) | FPP | Geranylgeranyl Diphosphate (GGPP) | C20 | Substrate for protein geranylgeranylation. nih.govnih.gov |
Isoprene (B109036) Synthase (IspS)
Isoprene Synthase (IspS) is a specialized enzyme that directly utilizes DMAPP to produce isoprene, a volatile C5 hydrocarbon, and inorganic pyrophosphate. nih.govnih.gov This reaction is a significant source of atmospheric isoprene, particularly from plants. researchgate.net The enzyme requires a divalent metal ion, typically Mg²⁺ or Mn²⁺, for its catalytic activity. nih.govresearchgate.net The proposed mechanism involves the ionization of DMAPP to form an allylic carbocation, followed by the elimination of a proton to generate isoprene. nih.gov The activity of IspS is influenced by the availability of its substrate, DMAPP. researchgate.net
Adenylate Dimethylallyltransferase (Cytokinin Synthase)
Adenylate Dimethylallyltransferase, also known as cytokinin synthase or isopentenyltransferase (IPT), catalyzes the transfer of the dimethylallyl group from DMAPP to an adenosine (B11128) monophosphate (AMP), adenosine diphosphate (ADP), or adenosine triphosphate (ATP) molecule. This reaction is the committed step in the biosynthesis of cytokinins, a class of plant hormones that regulate cell division and differentiation.
Novel Kinases and Phosphatases Acting on DMAP/DMAPP
Recent research has uncovered novel enzymes that act on dimethylallyl monophosphate (DMAP) and DMAPP, expanding our understanding of isoprenoid metabolism.
Novel Kinases: In some organisms, alternative pathways for isoprenoid biosynthesis exist. For example, a novel prenol kinase has been identified in the malaria parasite Plasmodium falciparum that can phosphorylate farnesol (B120207) and geranylgeraniol, allowing the parasite to utilize these unphosphorylated isoprenoids. plos.org Additionally, isopentenyl phosphate kinase (IPK) has been discovered in archaea, which phosphorylates isopentenyl phosphate to IPP as part of an alternate mevalonate pathway. scienceopen.comnih.gov Some IPKs have also shown activity towards DMAP. oup.com
Novel Phosphatases: Nudix hydrolases are a family of enzymes that hydrolyze a variety of substrates, including prenyl diphosphates. A Nudix hydrolase from Methanosarcina mazei has been identified that specifically hydrolyzes IPP and DMAPP to their corresponding monophosphates. oup.com It is proposed that this enzyme's physiological role is to produce DMAP from DMAPP, which is then used for the synthesis of prenylated flavin mononucleotide (prFMN), a required coenzyme in the archaeal mevalonate pathway. oup.com
Regulation of Dimethylallyl Phosphate Flux and Homeostasis
Transcriptional and Translational Control of Biosynthetic Genes
The biosynthesis of DMAPP is governed by the coordinated expression of genes within the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways. researchgate.netmdpi.com Transcription factors (TFs) play a pivotal role in this regulation by binding to specific DNA sequences in the promoter regions of target genes, thereby activating or repressing their transcription. nih.gov Several families of TFs, including MYB, bHLH, bZIP, AP2/ERF, and WRKY, have been identified as key regulators of isoprenoid biosynthesis. mdpi.comoup.com
For instance, in Salvia miltiorrhiza, controlling the expression of key enzyme genes in the MVA and MEP pathways can alter the production of tanshinone, a terpenoid derived from DMAPP. oup.com Similarly, in roses, the expression of genes involved in geraniol (B1671447) biosynthesis is regulated by various transcription factors. mdpi.com The expression of these regulatory TFs can be influenced by developmental cues and environmental stresses, allowing the plant to modulate DMAPP production in response to changing conditions. nih.gov
Post-transcriptional and translational controls also contribute to the regulation of DMAPP biosynthetic enzymes. Studies in Arabidopsis have revealed that the levels of different proteins in the MEP pathway can be modulated post-transcriptionally. nih.gov For example, the first enzyme of the MEP pathway, 1-deoxy-D-xylulose (B118218) 5-phosphate synthase (DXS), is subject to feedback regulation in response to the accumulation of downstream metabolites, indicating a complex interplay between transcriptional and post-transcriptional mechanisms in maintaining DMAPP homeostasis. nih.gov
Feedback Regulation Mechanisms within Isoprenoid Pathways
Feedback regulation is a crucial mechanism for controlling the flux through the isoprenoid pathways and maintaining appropriate levels of DMAPP and its isomer, isopentenyl diphosphate (B83284) (IPP). nih.govbiorxiv.org The end products of the pathways, as well as the immediate precursors IPP and DMAPP, can inhibit the activity of key enzymes, preventing the over-accumulation of these metabolites. nih.govcreative-proteomics.com
A primary target of feedback inhibition in the MEP pathway is 1-deoxy-D-xylulose 5-phosphate synthase (DXS). nih.govbiorxiv.org IPP and DMAPP can allosterically bind to DXS, causing the active dimeric form of the enzyme to dissociate into inactive monomers. nih.govbiorxiv.orgcsic.es This monomerization provides a rapid and reversible way to reduce DXS activity when IPP and DMAPP levels are high. nih.govbiorxiv.org Persistent overabundance of these precursors can lead to the aggregation and eventual degradation of the DXS monomers, offering a more long-term regulatory response. biorxiv.orgcsic.es
| Regulatory Molecule | Target Enzyme | Pathway | Mechanism of Regulation |
| IPP and DMAPP | 1-deoxy-D-xylulose 5-phosphate synthase (DXS) | MEP | Allosteric binding, promotion of dimer monomerization nih.govbiorxiv.orgcsic.es |
| Downstream Isoprenoids (e.g., sterols) | 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) | MVA | Feedback inhibition creative-proteomics.com |
Cross-Talk Between MVA and MEP Pathways in Plants
In plants, the MVA and MEP pathways operate in different cellular compartments—the MVA pathway in the cytosol and the MEP pathway in the plastids. nih.govoup.com Despite this separation, there is significant evidence of "cross-talk" or exchange of intermediates between the two pathways. biorxiv.orgnih.gov This interaction allows for a coordinated regulation of isoprenoid biosynthesis throughout the plant cell.
The primary intermediates exchanged are believed to be IPP and DMAPP. biorxiv.orgresearchgate.net While initial research suggested that the MVA pathway supplies precursors for cytosolic isoprenoids like sesquiterpenes and the MEP pathway for plastidial isoprenoids like monoterpenes and diterpenes, it is now clear that this division is not absolute. researchgate.netpnas.org There is evidence for the transport of plastid-derived IPP and DMAPP to the cytosol, where they can be used for the synthesis of MVA-derived products. researchgate.netpnas.org
Studies involving the overexpression of key pathway enzymes have provided further insight into this cross-talk. For example, manipulating the HMGR enzyme in the MVA pathway in poplar has been shown to increase the production of plastidial isoprenoids such as abscisic acid, gibberellins, and carotenoids. biorxiv.org This indicates that an increased flux through the MVA pathway can lead to an enhanced supply of precursors for the MEP pathway. Conversely, overexpression of the MEP pathway enzyme DXR can influence the accumulation of MVA-derived products. biorxiv.org However, the metabolic flow from the MEP pathway may not be sufficient to fully compensate for a complete blockage of the MVA pathway, as demonstrated by the lethality of male gametophytes in Arabidopsis lacking functional HMGR enzymes. oup.com
Metabolic Control Analysis of DMAPP Production Pathways
Metabolic control analysis (MCA) is a quantitative approach used to understand how the flux through a metabolic pathway is controlled by the individual enzymes within that pathway. nih.govresearchgate.net By determining the flux control coefficient of each enzyme, researchers can identify the rate-limiting steps in DMAPP production.
However, simply overexpressing a single enzyme like DXS does not always lead to a proportional increase in the final product. At higher expression levels of dxs, other enzymes in the pathway can become saturated and thus rate-limiting. nih.govresearchgate.net For instance, increased DXS activity can lead to the accumulation of the intermediate 2-C-methyl-D-erythritol-2,4-cyclopyrophosphate (MEcPP), indicating that the subsequent enzyme, 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase (IspG), becomes the new bottleneck. nih.govresearchgate.net These findings highlight the importance of a balanced up-regulation of multiple pathway enzymes for effective metabolic engineering of DMAPP production.
Influence of Environmental Factors on DMAPP Pools
The cellular concentration of DMAPP is not static but fluctuates in response to various environmental factors, reflecting the plant's need to adjust its metabolism to changing conditions. researchgate.netmdpi.com Light is a major environmental cue that influences DMAPP pools, primarily through its effect on photosynthesis. researchgate.net The MEP pathway, which is linked to photosynthesis, utilizes substrates and energy equivalents derived from this process. researchgate.net
In isoprene-emitting plant species, the DMAPP content in leaves often shows a diurnal rhythm, increasing from predawn to midday and then decreasing towards dusk, correlating with changes in light intensity. researchgate.net For example, isoprene-emitting species can exhibit a 110% to 149% increase in DMAPP content from predawn to midday, while non-emitting species show much smaller increases. researchgate.net This suggests a direct link between photosynthetic activity and the supply of DMAPP for isoprene (B109036) synthesis.
Other environmental stresses, such as nutrient deficiency and water availability, can also influence the production of isoprenoids and, by extension, the DMAPP pool. mdpi.com Plants may increase the production of certain secondary metabolites derived from DMAPP as a defense mechanism under stress conditions. mdpi.com Understanding how these environmental factors affect DMAPP pools is crucial for predicting plant responses to environmental change and for optimizing the production of valuable isoprenoids in agricultural and biotechnological applications.
| Environmental Factor | Influence on DMAPP Pool |
| Light Intensity | Diurnal changes in DMAPP content, with peaks at midday corresponding to high photosynthetic activity researchgate.net |
| Nutrient Deficiency | Can stimulate the production of secondary metabolites, potentially increasing the demand for DMAPP mdpi.com |
| Water Availability | Stress from reduced water availability can lead to increased production of certain phytocannabinoids, which are derived from DMAPP mdpi.com |
Dimethylallyl Phosphate in Diverse Biological Systems
Plants
In plants, isoprenoids play critical roles in a wide array of physiological processes, from photosynthesis and growth to defense and reproduction. pnas.orgmdpi.com The production of DMAPP is uniquely compartmentalized, with both the MVA and MEP pathways operating in parallel within different subcellular locations to supply precursors for various classes of isoprenoids. pnas.orgwikipedia.org
Plant cells exhibit a distinct spatial separation of the two isoprenoid biosynthesis pathways. wikipedia.orgcsic.es
The Mevalonate (B85504) (MVA) Pathway : This pathway is primarily located in the cytosol, with some enzymatic steps associated with the endoplasmic reticulum and peroxisomes. csic.esbiorxiv.orgnih.gov It begins with acetyl-CoA and is traditionally associated with the production of sesquiterpenes (C15), triterpenes (C30) like sterols, and polyterpenes. cimap.res.inkit.eduresearchgate.net The MVA pathway synthesizes IPP, which is then converted to DMAPP by the enzyme isopentenyl diphosphate (B83284) isomerase (IDI). oup.com
The Methylerythritol 4-Phosphate (MEP) Pathway : This pathway is localized within the plastids, including chloroplasts. cimap.res.inkit.edutandfonline.com It uses pyruvate (B1213749) and glyceraldehyde 3-phosphate as initial substrates and produces both IPP and DMAPP. csic.escimap.res.in The DMAPP generated in the plastids is the precursor for hemiterpenes (C5) like isoprene (B109036), monoterpenes (C10), diterpenes (C20) such as the phytol (B49457) tail of chlorophylls (B1240455) and gibberellins, and tetraterpenes (C40) like carotenoids. kit.eduresearchgate.netscience.org.ge
While this compartmentalization suggests independent operation, extensive research has revealed the existence of metabolic "crosstalk" between the two pathways. biorxiv.orgcimap.res.in Isoprenoid intermediates, likely including IPP or DMAPP, can be transported from the plastids to the cytosol, supplementing the precursor pool for cytosolic isoprenoid synthesis. cimap.res.inpnas.org This unidirectional flow allows for metabolic flexibility and the integrated regulation of isoprenoid production throughout the plant cell. pnas.orgmdpi.com
DMAPP produced via the MEP pathway in plastids is a crucial precursor for several essential primary metabolites. kit.edubioone.org
Chlorophylls : The long hydrocarbon tail of chlorophyll (B73375) molecules, known as the phytol tail, is a diterpene (C20). Its biosynthesis is dependent on geranylgeranyl diphosphate (GGPP), which is formed by the sequential addition of three IPP molecules to one DMAPP molecule. kit.eduscience.org.geresearchgate.net This phytol anchor is essential for embedding the chlorophyll molecule within the thylakoid membranes of the chloroplast, a critical requirement for photosynthesis.
Carotenoids : These tetraterpene (C40) pigments are also synthesized in the plastids from MEP-derived precursors. wikipedia.orgbioone.orgnih.gov The process begins with the formation of GGPP from DMAPP and IPP. mdpi.comfrontiersin.org Two molecules of GGPP are then condensed to form phytoene, the first committed step in the carotenoid biosynthetic pathway. researchgate.netmdpi.com Carotenoids are vital for photosynthesis, where they act as accessory light-harvesting pigments and protect the photosynthetic apparatus from photodamage. researchgate.net
Table 1: Contribution of Plastidial DMAPP to Plant Primary Metabolism
| Primary Metabolite | Isoprenoid Class | Precursor Derived from DMAPP | Function |
|---|---|---|---|
| Chlorophylls | Diterpene (Phytol tail) | Geranylgeranyl diphosphate (GGPP) | Anchors chlorophyll in thylakoid membranes for photosynthesis. kit.eduscience.org.ge |
| Carotenoids | Tetraterpene | Geranylgeranyl diphosphate (GGPP) | Accessory light-harvesting, photoprotection. bioone.orgresearchgate.net |
| Plastoquinone | Prenyl side-chain | Geranylgeranyl diphosphate (GGPP) | Electron carrier in the photosynthetic electron transport chain. pnas.orgkit.edu |
DMAPP is the universal starting block for the immense diversity of plant secondary metabolites known as terpenes or terpenoids. viper.ac.inmdpi.com These compounds are not directly involved in primary growth and development but are crucial for the plant's interaction with its environment, including defense against herbivores and pathogens, and attraction of pollinators. cimap.res.in
The synthesis of different terpene classes is generally segregated according to the compartmentalized origin of their DMAPP and IPP precursors:
Monoterpenes (C10) and Diterpenes (C20) are typically synthesized in the plastids from MEP-pathway-derived precursors. researchgate.nettandfonline.com
Sesquiterpenes (C15) and Triterpenes (C30) are primarily synthesized in the cytosol from MVA-pathway-derived precursors. mdpi.comresearchgate.net
The initial step involves the condensation of DMAPP with one or more IPP units by enzymes called prenyltransferases to form larger prenyl diphosphates like geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). cimap.res.innih.gov These intermediates are then converted by a large family of terpene synthase enzymes into the vast array of cyclic and acyclic terpene structures. mdpi.com
Many plants emit volatile isoprenoids into the atmosphere, often in large quantities, which has significant effects on atmospheric chemistry. science.org.geelifesciences.org DMAPP is the direct substrate for the synthesis of some of the most abundant of these volatile organic compounds (VOCs).
Isoprene (C5) : This hemiterpene is the most abundantly emitted non-methane hydrocarbon from plants. tandfonline.com It is synthesized directly from DMAPP in the chloroplasts by the enzyme isoprene synthase, which catalyzes the elimination of the diphosphate group. tandfonline.comannualreviews.org Isoprene emission is strongly light-dependent, linked to the activity of the MEP pathway and the availability of DMAPP. annualreviews.orgnih.gov Studies have shown that species with high isoprene emission rates also exhibit significantly elevated light-dependent production of DMAPP. nih.gov
Methylbutenol (MBO) : Similar to isoprene, MBO is a C5 volatile isoprenoid emitted by certain plant species, particularly pines. nih.govpugetsound.edu It is also formed directly from DMAPP in the plastids, in a reaction catalyzed by MBO synthase. pugetsound.eduresearchgate.net Its formation is also regulated by light-dependent reactions within the chloroplast. pugetsound.edu
The production of these volatile compounds can represent a significant portion of the carbon fixed during photosynthesis, and the availability of the DMAPP substrate is considered a key factor in regulating their emission rates. elifesciences.orgnih.gov
Contribution of DMAPP to Secondary Metabolism (e.g., terpenes, terpenoids)
Microorganisms (Bacteria, Archaea, Fungi)
Isoprenoids are indispensable molecules in microorganisms, serving functions that range from forming cell membranes and acting as electron carriers to functioning as signaling molecules. nih.govnih.gov The biosynthesis of DMAPP in the microbial world shows remarkable diversity, with different domains of life preferentially using either the MVA or the MEP pathway. pnas.orgsemanticscholar.org
The distribution of the MVA and MEP pathways across the microbial kingdoms is a key evolutionary distinction. pnas.orgkit.edu
Bacteria : The majority of bacteria, including most Gram-negative bacteria and pathogens like Mycobacterium tuberculosis, utilize the MEP pathway to produce DMAPP and IPP. wikipedia.orgsemanticscholar.org However, there are exceptions. Some Gram-positive bacteria and certain other groups possess the MVA pathway instead. frontiersin.org A few bacterial species, such as some Streptomyces, are unusual in that they possess genes for both pathways. kit.edusemanticscholar.org
Archaea : Archaea are distinct in that they exclusively use the MVA pathway for isoprenoid biosynthesis. nih.govpnas.orgkit.edu Their cell membranes are fundamentally different from those of bacteria and eukaryotes, being composed of ether-linked isoprenoid lipids rather than ester-linked fatty acids. nih.govpnas.org The archaeal MVA pathway also exhibits variations compared to the canonical eukaryotic pathway. frontiersin.orgnih.gov
Fungi : Fungi, including yeasts like Saccharomyces cerevisiae, exclusively utilize the MVA pathway to synthesize their essential isoprenoids, such as ergosterol, a key component of their cell membranes. pnas.orgkit.eduoup.comresearchgate.net The MEP pathway is absent in the fungal kingdom. oup.com
This distinct distribution has significant implications, for instance, making the bacterial MEP pathway an attractive target for the development of specific antibacterial drugs, as it is essential for the bacteria but absent in humans. wikipedia.orgsemanticscholar.org
Table 2: Predominant Isoprenoid Biosynthesis Pathways in Microorganisms
| Microbial Domain/Group | Predominant Pathway | Key Functions of Isoprenoids |
|---|---|---|
| Bacteria | MEP Pathway (most) wikipedia.orgsemanticscholar.org | Quinones for electron transport, cell wall biosynthesis, carotenoids. pnas.org |
| MVA Pathway (some exceptions) frontiersin.org | ||
| Archaea | MVA Pathway nih.govkit.edu | Ether-linked membrane lipids, quinones. nih.govpnas.org |
DMAPP as a Precursor for Essential Metabolites (e.g., ubiquinone, menaquinone)
Dimethylallyl phosphate (B84403) is a critical starting point for the synthesis of the polyisoprenoid side chains of essential respiratory quinones, namely ubiquinone (coenzyme Q) and menaquinone (vitamin K2). nih.govoup.com These molecules are vital components of electron transport chains, playing a crucial role in cellular respiration. tandfonline.com
The biosynthesis of these quinones involves the condensation of a polyprenyl diphosphate chain, derived from the sequential addition of IPP units to a DMAPP starter molecule, with a specific aromatic head group. nih.govfrontiersin.org In the case of ubiquinone, the aromatic precursor is 4-hydroxybenzoic acid, derived from chorismate, while for menaquinone, the head group originates from chorismate via isochorismate. nih.govoup.com
The length of the isoprenoid side chain varies between species. For instance, Escherichia coli predominantly synthesizes ubiquinone-8 (UQ-8) and menaquinone-8 (MK-8), both featuring a 40-carbon side chain derived from eight isoprene units. oup.comtandfonline.com In contrast, the yeast Saccharomyces cerevisiae produces ubiquinone-6 (UQ-6), and Bacillus subtilis synthesizes menaquinone-7 (B21479) (MK-7). oup.comtandfonline.comnih.gov
The synthesis of the polyprenyl tail begins with the isomerization of IPP to DMAPP, followed by a series of head-to-tail condensations catalyzed by prenyl diphosphate synthases. oup.comd-nb.info For example, the formation of geranyl diphosphate (GPP, C10) results from the condensation of one IPP molecule with DMAPP. oup.com Subsequent additions of IPP units lead to the formation of farnesyl diphosphate (FPP, C15) and longer polyprenyl diphosphates. oup.comd-nb.info
| Metabolite | Aromatic Precursor | Isoprenoid Side Chain Origin | Key Enzymes | Organism Example | Function |
|---|---|---|---|---|---|
| Ubiquinone (Coenzyme Q) | 4-Hydroxybenzoic acid (from Chorismate) | DMAPP and IPP | UbiA (Polyprenyltransferase) | Escherichia coli (UQ-8) | Aerobic Respiration |
| Menaquinone (Vitamin K2) | Isochorismate (from Chorismate) | DMAPP and IPP | MenA (DHNA polyprenyltransferase) | Bacillus subtilis (MK-7) | Anaerobic Respiration |
DMAPP in Microbially Produced Terpenoids
DMAPP is the foundational molecule for the vast array of terpenoids produced by microorganisms. nih.govnih.gov These compounds exhibit immense structural and functional diversity. The biosynthesis of all terpenoids starts with the basic C5 units of IPP and its isomer, DMAPP. mdpi.com
The different classes of terpenoids are categorized based on the number of C5 units they contain. Hemiterpenoids (C5) are derived directly from DMAPP. nih.gov Monoterpenoids (C10) are formed from geranyl diphosphate (GPP), which is synthesized by the condensation of DMAPP and one IPP molecule. nih.gov Sesquiterpenoids (C15) are derived from farnesyl diphosphate (FPP), formed by the addition of another IPP to GPP. nih.gov Diterpenoids (C20) originate from geranylgeranyl diphosphate (GGPP), which is created by adding an IPP molecule to FPP. rsc.orgnih.gov Further elaborations lead to triterpenoids (C30) and tetraterpenoids (C40). mdpi.com
Microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae are often engineered for the industrial production of valuable terpenoids. nih.govfrontiersin.org By manipulating the metabolic pathways that produce IPP and DMAPP, and introducing specific terpenoid synthase enzymes, these microbes can be turned into cellular factories for compounds ranging from pharmaceuticals to biofuels. nih.govnih.gov
| Terpenoid Class | Carbon Atoms | Precursor Molecule | Example Compounds |
|---|---|---|---|
| Hemiterpenoids | C5 | DMAPP | Isoprene |
| Monoterpenoids | C10 | Geranyl diphosphate (GPP) | Limonene (B3431351), Menthol |
| Sesquiterpenoids | C15 | Farnesyl diphosphate (FPP) | β-Farnesene, Artemisinin |
| Diterpenoids | C20 | Geranylgeranyl diphosphate (GGPP) | Taxol, Steviol |
| Triterpenoids | C30 | Squalene (B77637) (from 2x FPP) | Squalene, β-Amyrin |
| Tetraterpenoids | C40 | Phytoene (from 2x GGPP) | Lycopene (B16060), β-Carotene |
Compartment-Specific Isoprenoid Metabolism in Bacteria
In bacteria, the biosynthesis of isoprenoids from DMAPP and IPP is generally considered to occur in the cytoplasm. researchgate.net However, recent research has revealed a more complex picture, with evidence of compartmentalization of isoprenoid metabolism, particularly in bacteria that undergo complex developmental cycles such as sporulation. nih.govacs.org
A study on Bacillus subtilis using a stable isotope-labeled analog of DMAPP demonstrated that during the process of sporulation, there is a metabolic independence of isoprenoid metabolism between the mother cell and the developing endospore. nih.govacs.org This suggests that distinct pools of DMAPP and its downstream metabolites are maintained and utilized within these separate compartments. This compartment-specific labeling highlighted the independent synthesis of menaquinone-7 (MK-7) in both the mother cell and the endospore. nih.gov
This metabolic separation is crucial for the distinct developmental programs of the two cellular compartments. The ability to track the incorporation of DMAPP into different metabolites within specific cellular locations opens up new possibilities for understanding the regulation and organization of isoprenoid biosynthesis in bacteria. nih.govacs.org
Parasitic Organisms (e.g., Plasmodium falciparum)
In the malaria parasite Plasmodium falciparum, the biosynthesis of IPP and DMAPP occurs exclusively through the MEP pathway, which is localized within a unique, non-photosynthetic plastid organelle called the apicoplast. asm.orgplos.orgwikipathways.org This pathway is essential for the parasite's survival during its asexual blood stages, making it a key target for antimalarial drug development. asm.orgnih.gov
The DMAPP and IPP synthesized in the apicoplast are exported to the cytoplasm, where they serve as precursors for a variety of essential isoprenoids. asm.org These include:
Ubiquinone and Menaquinone: While their presence has been identified, their precise functions in the parasite are still under investigation. asm.org
Dolichols: These are required for N-glycosylation of proteins. asm.org
Prenylated Proteins: The attachment of isoprenoid groups (prenylation) to proteins is crucial for their proper localization and function. Geranylgeranylation appears to be a particularly vital form of protein prenylation in P. falciparum. nih.gov
Inhibition of the MEP pathway with drugs like fosmidomycin (B1218577) blocks the production of IPP and DMAPP, leading to a deficiency in these essential isoprenoids and ultimately parasite death. nih.govresearchgate.netbioline.org.br Interestingly, the essentiality of the apicoplast in the blood stages can be bypassed by supplementing the parasite culture with exogenous IPP, demonstrating that isoprenoid precursor synthesis is the primary vital function of this organelle during this phase of the parasite's life cycle. asm.orgplos.org Recent studies also indicate that isoprenoid synthesis within the apicoplast itself is critical for the biogenesis and maintenance of the organelle. plos.orgelifesciences.org
Advanced Research Methodologies for Dimethylallyl Phosphate Studies
Isotopic Labeling Techniques (e.g., 13C, 2H)
Isotopic labeling is a powerful tool for tracing the metabolic fate of precursors into DMAPP and subsequent isoprenoids. By introducing isotopically labeled compounds, such as those containing carbon-13 (13C) or deuterium (B1214612) (2H), researchers can follow their incorporation into various molecules, providing insights into biosynthetic pathways and their compartmentalization.
In another approach, a cell-permeant, stable isotope-labeled analog of DMAPP, 13C3 SIE-DMAPP, was developed to directly trace its incorporation into downstream products in Bacillus subtilis. nih.gov This method utilizes self-immolating esters to facilitate cellular uptake. nih.gov The study demonstrated significant incorporation of the 13C label into menaquinone-7 (B21479), even when endogenous IPP and DMAPP synthesis was inhibited. nih.gov This technique allows for the specific tracking of DMAPP-derived metabolites in their native biological contexts. nih.gov
Studies in Catharanthus roseus cell cultures using [2-13C,3-2H]-deoxyxylulose and [2-13C,4-2H]1-deoxyxylulose have also been employed to elucidate the stereochemical course of terpenoid biosynthesis. pnas.org The labeling patterns observed in lutein (B1675518) and phytol (B49457) indicated that the deuterium from [2-13C,3-2H]-deoxyxylulose was incorporated into both isopentenyl pyrophosphate (IPP) and DMAPP. pnas.org These findings helped to rule out DMAPP as the mandatory precursor of IPP in this system. pnas.org
Analytical Methods for DMAPP Quantification
Accurate quantification of DMAPP is crucial for understanding its role in isoprenoid metabolism. Various analytical methods have been developed to measure DMAPP concentrations in diverse biological samples.
A sensitive, nonradioactive method for quantifying cellular DMAPP involves its acid-catalyzed hydrolysis to isoprene (B109036), which is then measured by headspace gas chromatography with a reduction gas detector (RGD). nih.govnih.gov This method is advantageous as it can be performed directly on cell or tissue samples without prior extraction or purification of the metabolite. nih.gov The sample is acidified, typically with sulfuric acid, in a sealed vial, and the volatile isoprene released into the headspace is analyzed. nih.govnih.gov
The RGD is highly sensitive to reducing compounds like unsaturated hydrocarbons, making it well-suited for detecting the isoprene derived from DMAPP. sri-instruments-europe.comametekpi.com This technique has been successfully used to measure DMAPP levels in plant leaves, such as Populus deltoides, as well as in microorganisms like Bacillus subtilis and Saccharomyces cerevisiae. nih.gov For instance, DMAPP levels in light-adapted leaves of Populus deltoides were found to be approximately 80 nmol per gram of fresh weight. nih.gov
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and specificity for the direct analysis of DMAPP. rsc.orgresearchgate.netmpg.de This is especially important given the low concentrations at which DMAPP often occurs in biological systems. rsc.org LC-MS/MS methods using multiple reaction monitoring (MRM) have been established to quantify DMAPP down to picogram levels. researchgate.netmpg.de
One such method utilizes an anion exchanger to enrich extracts, followed by chromatographic separation on a β-cyclodextrin column. researchgate.netmpg.de This approach allows for the baseline resolution of the isomers DMAPP and IPP. mpg.de An S-thiolodiphosphate analog of DMAPP can be used as an internal standard to ensure accurate quantification. researchgate.netmpg.de This LC-MS/MS method has been applied to quantify DMAPP in various plant species, revealing a DMAPP/IPP ratio ranging from 4:1 to 2:1. researchgate.netmpg.de Hydrophilic interaction liquid chromatography (HILIC) coupled with time-of-flight mass spectrometry (TOF-MS) is another robust method for analyzing isoprenoid intermediates, including DMAPP, in metabolically engineered Escherichia coli. nih.govspringernature.com
Table 1: Comparison of Analytical Methods for DMAPP Quantification
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Gas Chromatography with Reduction Gas Detection (GC-RGD) | Acid hydrolysis of DMAPP to isoprene, followed by GC separation and RGD detection. nih.gov | No extraction needed, high sensitivity for isoprene. nih.govsri-instruments-europe.com | Indirect measurement, potential for non-enzymatic isoprene formation. biorxiv.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Chromatographic separation of DMAPP followed by mass spectrometric detection. researchgate.netmpg.de | High sensitivity and specificity, direct measurement, can quantify isomers. researchgate.netmpg.de | Requires sample extraction and purification, more complex instrumentation. rsc.org |
| Recombinant Enzyme-Based Assays | Enzymatic conversion of DMAPP to a detectable product (e.g., isoprene by isoprene synthase). researchgate.net | High specificity, can be used to determine ratios of DMAPP to IPP. researchgate.net | Requires purified recombinant enzymes, may be subject to inhibition. nih.gov |
Enzyme-based assays provide a highly specific means of quantifying DMAPP. These assays utilize recombinant enzymes that consume DMAPP as a substrate to produce a readily detectable product.
One common approach employs recombinant isoprene synthase (IspS), which catalyzes the conversion of DMAPP to isoprene. biorxiv.orggoogle.com The produced isoprene can then be quantified by gas chromatography. google.comacs.org This method has been used to determine the kinetic properties of IspS variants and to assess IspS activity in crude cell extracts. google.comacs.org For example, in vitro assays with purified recombinant IspS from Populus x canescens have been used to study its catalytic mechanism and inhibition by substrate analogs. nih.gov
Another enzymatic method involves the use of recombinant isopentenyl diphosphate (B83284) isomerase (IDI) in conjunction with IspS. researchgate.net IDI catalyzes the interconversion of IPP and DMAPP. nih.govasm.org By using a combination of these two enzymes, it is possible to convert the entire pool of IPP and DMAPP into isoprene, allowing for the determination of the total amount of these C5 precursors. researchgate.net Furthermore, by running the assay with and without IDI, the ratio of DMAPP to IPP in a sample can be calculated. researchgate.net This method determined the in vitro equilibrium ratio of DMAPP:IPP to be 2.11:1. researchgate.net
Mass Spectrometry Approaches
Genetic and Genomic Approaches
Genetic and genomic studies are fundamental to understanding the regulation of DMAPP biosynthesis and its role in cellular metabolism. These approaches involve the manipulation and analysis of genes encoding the enzymes of isoprenoid biosynthetic pathways.
Manipulating the expression of genes involved in DMAPP synthesis, such as those in the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways, is a key strategy to investigate their function and impact on isoprenoid production. bohrium.comnih.gov
Gene knockout studies involve the targeted deletion or disruption of a specific gene. For example, knocking out the gene for isopentenyl pyrophosphate isomerase (IPPI) in Bacillus subtilis allowed for specific 13C isotopic labeling exclusively at DMAPP-derived positions of menaquinone-7 when cells were supplied with a labeled DMAPP analog. nih.gov This demonstrated that under these conditions, DMAPP was the sole source for the isoprenoid units. nih.gov
Conversely, overexpression studies aim to increase the amount of a specific enzyme. The overexpression of IPPI in the IPPI-knockout strain of B. subtilis enabled the organism to utilize DMAPP as its sole isoprenoid source, highlighting the enzyme's critical role in balancing the IPP and DMAPP pools. nih.gov In Escherichia coli, overexpression of genes from the MEP pathway led to significantly increased pools of both IPP and DMAPP. researchgate.net Furthermore, overexpressing isoprene synthase in this modified E. coli strain resulted in a lower DMAPP level and a decreased DMAPP:IDP ratio, demonstrating the successful pulling of the precursor pool towards the final product. researchgate.net These genetic manipulations are powerful tools for metabolic engineering and for dissecting the complex regulation of DMAPP metabolism.
Functional Genomics and Proteomics
Functional genomics and proteomics have become indispensable for elucidating the complex metabolic networks that govern the synthesis and utilization of dimethylallyl phosphate (B84403) (DMAPP). These high-throughput methodologies allow for a global analysis of genes, transcripts, and proteins, providing profound insights into the regulation of the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways, which produce DMAPP and its isomer isopentenyl pyrophosphate (IPP). mdpi.comnih.gov By integrating these 'omics' approaches, researchers can identify rate-limiting enzymatic steps, uncover novel regulatory mechanisms, and devise targeted strategies for metabolic engineering. d-nb.infomdpi.com
Functional Genomics in DMAPP Research
Functional genomics focuses on understanding the function of genes and their products on a genome-wide scale. In the context of DMAPP, this involves identifying genes encoding the enzymes for its biosynthesis and its subsequent conversion into a vast array of terpenoids.
Gene Identification and Genome-wide Analysis: The sequencing of entire genomes has enabled the comprehensive identification of gene families involved in DMAPP metabolism. For instance, analyses of the sweet orange (Citrus sinensis) genome identified 95 loci for the terpene synthase (TPS) family, which are the enzymes that utilize DMAPP-derived precursors. frontiersin.org Similarly, studies in apple (Malus domestica) revealed a compact family of 55 putative TPS genes. researchgate.net In maize (Zea mays), three distinct dxs genes, which encode the first enzyme of the MEP pathway, were identified and shown to be functional, plastid-targeted enzymes. oup.com Genetic analysis in Escherichia coli has been crucial for identifying essential genes of the MEP pathway, such as ygbP, ychB, and ygbB, by complementing lethal mutants with an engineered MVA pathway that supplies IPP and DMAPP. nih.govresearchgate.net
Transcriptome Profiling: Analyzing the transcriptome provides a snapshot of gene expression patterns under specific conditions, revealing how DMAPP synthesis is regulated. RNA-sequencing and quantitative PCR have been employed to study the expression of MEP pathway genes and TPS genes in various plants. In peach (Prunus persica), transcriptome analysis demonstrated that the expression of PpTPS genes is regulated by developmental stages, hormones like ethylene, and environmental factors such as low temperature. oup.com In Ginkgo biloba, the combination of metabolic profiling with gene expression analysis showed that key genes for ginkgolide biosynthesis, which originates from DMAPP and IPP, are predominantly expressed in the roots. frontiersin.org
Table 1: Key Genes in Dimethylallyl Phosphate (DMAPP) Biosynthesis Identified via Functional Genomics
| Gene Abbreviation | Encoded Enzyme | Function in DMAPP Pathway | Selected Organism(s) of Study |
|---|---|---|---|
| DXS | 1-deoxy-D-xylulose-5-phosphate synthase | Catalyzes the first committed step of the MEP pathway, a key flux control point. oup.com | Zea mays, Pyropia haitanensis, Digitalis purpurea oup.commodares.ac.ire-algae.org |
| DXR | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | Catalyzes the second step of the MEP pathway, converting DXP to MEP. e-algae.org | Digitalis purpurea, Pyropia haitanensis modares.ac.ire-algae.org |
| IDI / IPI | Isopentenyl diphosphate isomerase | Catalyzes the interconversion of IPP and DMAPP, balancing the precursor pool for different terpenoids. uniprot.org | Saccharomyces cerevisiae, Salvia miltiorrhiza uniprot.orgresearchgate.net |
| TPS | Terpene synthase | Utilizes DMAPP-derived precursors (GPP, FPP, GGPP) to synthesize a wide variety of monoterpenes and sesquiterpenes. oup.com | Prunus persica, Citrus sinensis, Malus domestica frontiersin.orgresearchgate.netoup.com |
| ygbP (ispD) | 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | An essential enzyme in the MEP pathway. nih.govresearchgate.net | Escherichia coli nih.govresearchgate.net |
Proteomics Approaches for Studying DMAPP Pathways
Proteomics, the large-scale study of proteins, complements genomic data by confirming the presence of enzymes and quantifying their abundance, thereby providing a more direct link to metabolic function.
Pathway Enzyme Identification: Shotgun proteomics has been successfully used to identify nearly all enzymes of the MEP and MVA pathways in various plant tissues. nih.gov In a study on the camphor (B46023) tree (Cinnamomum camphora), proteomic analysis of leaves identified numerous proteins involved in isoprenoid biosynthesis, which provides a foundation for understanding terpene production in this species. mdpi.com Likewise, proteomic analysis of tomato trichomes, which are specialized sites of secondary metabolism, identified enzymes of the MEP pathway, confirming their role in producing precursors for terpenoids in these structures. nih.govresearchgate.net
Quantitative and Subcellular Proteomics: Quantitative proteomics can reveal changes in enzyme levels that correspond to shifts in metabolic flux. In Zymomonas mobilis, a combination of enzyme overexpression, quantitative proteomics, and metabolomics was utilized to systematically analyze bottlenecks in the MEP pathway. asm.org This research identified 1-deoxy-d-xylulose (B118218) 5-phosphate synthase (DXS) as a primary bottleneck. asm.org Furthermore, proteomic analysis of subcellular fractions, like chromoplasts from orange fruit, has helped to localize the enzymes of the MEP pathway and lycopene (B16060) synthesis. nih.gov
Chemical Proteomics: Advanced chemical proteomics methods employ specialized molecular probes to identify proteins that interact with specific metabolites. A desthiobiotin-GPP acyl phosphate probe was engineered to label and identify proteins that bind to isoprenoid pyrophosphates such as geranyl pyrophosphate (GPP), a direct downstream product of DMAPP condensation. acs.org This activity-based protein profiling (ABPP) approach facilitates the discovery of not only biosynthetic enzymes but also regulatory proteins and transporters that interact with these vital metabolic intermediates. acs.org
Table 2: Proteins in DMAPP-Related Pathways Identified by Proteomics
| Protein/Enzyme | Pathway / Function | Analytical Approach | Key Finding | Organism(s) of Study |
|---|---|---|---|---|
| 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | MEP Pathway | Quantitative Proteomics, Metabolomics | Identified as a primary enzymatic bottleneck in the MEP pathway. asm.org | Zymomonas mobilis asm.org |
| Farnesyl diphosphate synthase (FPPS) | MVA Pathway / Terpenoid Biosynthesis | iTRAQ Quantitative Proteomics | Abundance correlated with terpenoid accumulation during root development. frontiersin.org | Rehmannia glutinosa frontiersin.org |
| Geranylgeranyl diphosphate synthase (GGPS) | MEP Pathway / Terpenoid Biosynthesis | iTRAQ Quantitative Proteomics | Differentially expressed during root maturation stages. frontiersin.org | Rehmannia glutinosa frontiersin.org |
| MEP Pathway Enzymes | MEP Pathway | Shotgun Proteomics of specialized tissues (trichomes) | Identified key enzymes for terpenoid precursor synthesis in specialized metabolic factories. nih.govresearchgate.net | Solanum lycopersicum (Tomato) researchgate.net |
Future Research Directions and Unexplored Avenues
Elucidation of Uncharacterized Enzymatic Steps and Regulatory Networks
Despite the general mapping of the MVA and MEP pathways, several enzymatic steps and the complex networks that regulate them remain partially or entirely uncharacterized. researchgate.net The MEP pathway, in particular, which operates in many bacteria, parasites, and the plastids of plants, is a key focus. oup.com For instance, research has identified alternative enzymes for established biosynthetic steps, such as the discovery of a DXP reductoisomerase-like (DRL) protein in Brucella abortus, which performs the same function as the DXR enzyme found in E. coli. pnas.org This suggests that other enzymatic variations may exist across different species. Identifying these alternative enzymes is crucial for a complete understanding of isoprenoid biosynthesis. pnas.orgfrontiersin.org
The regulation of DMAPP production is complex, involving transcriptional and post-transcriptional controls. Key enzymes such as 1-deoxy-D-xylulose (B118218) 5-phosphate synthase (DXS) in the MEP pathway and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) in the MVA pathway are known to be significant regulatory points. oup.combiorxiv.org However, the full scope of the gene networks that orchestrate these pathways, especially in response to developmental or environmental signals, is not yet fully defined. jipb.netwiley.com Future research must aim to unravel these complex regulatory interactions, including feedback inhibition mechanisms and the roles of small gene families that encode pathway enzymes, to understand how cells maintain a balanced supply of DMAPP. oup.commdpi.com
Table 1: Key Regulatory Enzymes in DMAPP Biosynthetic Pathways
| Pathway | Enzyme | Abbreviation | Organismal Domain | Regulatory Role |
| MEP Pathway | 1-deoxy-D-xylulose 5-phosphate synthase | DXS | Bacteria, Plants (Plastids) | Catalyzes the first committed step; a major point of flux control. oup.comnih.gov |
| MEP Pathway | 1-deoxy-D-xylulose 5-phosphate reductoisomerase | DXR/IspC | Bacteria, Plants (Plastids) | A key regulatory step and a target for inhibitors like fosmidomycin (B1218577). pnas.orgfrontiersin.org |
| MVA Pathway | 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Eukaryotes, Archaea | Catalyzes the rate-limiting step; target of statin drugs. biorxiv.orgwikipedia.org |
Intercellular and Inter-Organismal Transport of DMAPP and its Derivatives
In organisms like plants that possess both the MVA and MEP pathways in different cellular compartments (cytosol and plastids, respectively), the transport of DMAPP and its precursors is a critical, yet poorly understood, process. oup.com Evidence suggests that an exchange of isoprenoid precursors, including isopentenyl diphosphate (B83284) (IPP) and potentially DMAPP, occurs between these compartments. frontiersin.orgoup.commpg.de This transport is likely essential for coordinating the synthesis of different classes of isoprenoids. However, the specific transporters and the mechanisms governing the directionality and rate of this "crosstalk" are largely unknown. Research has shown that while these pathways can be metabolically separate, the exchange of a fraction of precursors is evident. oup.com The transport of phosphate-containing compounds across membranes is complex, and dedicated studies are needed to identify the proteins facilitating the movement of DMAPP and its derivatives. encyclopedia.pubnih.gov
Beyond the cellular level, the transport of DMAPP-derived molecules between organisms is a burgeoning field of study. Plants, for example, release a vast array of volatile and non-volatile isoprenoids into the rhizosphere to mediate interactions with microbes and other organisms. researchgate.net These chemical communications can recruit beneficial partners or deter pathogens. researchgate.net Understanding how these compounds are transported out of the cell and how they move through the environment to reach their targets is essential for harnessing these interactions in agriculture and biotechnology. researchgate.netresearchgate.net
Advanced Computational Modeling of DMAPP Metabolism
Future research should focus on creating more sophisticated and comprehensive models. This includes integrating the MVA and MEP pathways into a single model for organisms that have both, incorporating regulatory gene networks, and accounting for the transport of intermediates between cellular compartments. biorxiv.org Kinetic modeling of the MEP pathway in pathogens like Plasmodium falciparum has already demonstrated its utility in identifying potential drug targets by simulating the effects of enzyme inhibition. nih.gov Expanding these models to more organisms and integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) will provide a systems-level understanding of DMAPP metabolism and guide metabolic engineering efforts. plos.org
Table 2: Applications of Computational Modeling in DMAPP Research
| Modeling Approach | Research Goal | Key Findings/Potential |
| Kinetic Modeling | Identify drug targets in pathogens. | Identified DXS and DXR as enzymes with high flux control coefficients in P. falciparum. nih.gov |
| Flux Balance Analysis | Reconstruct and curate genome-scale metabolic networks. | Facilitates the identification of missing or incorrect reactions in predicted pathways. plos.org |
| Dynamic Systems Modeling | Understand the interplay between pathways and external cues (e.g., circadian rhythm). | Can simulate how environmental variations affect IPP and DMAPP biosynthesis. biorxiv.org |
Evolutionary Dynamics of DMAPP Biosynthetic Pathways
The existence of two distinct, non-homologous pathways for synthesizing the same essential precursors, DMAPP and IPP, raises fascinating questions about their evolutionary origins. oup.com The MEP pathway is generally found in bacteria and plant plastids (reflecting their cyanobacterial ancestry), while the MVA pathway is characteristic of archaea and eukaryotes. frontiersin.orgoup.com However, the distribution is not absolute, with some bacteria possessing the MVA pathway. semanticscholar.org
Phylogenomic analyses are crucial for tracing the evolutionary history of these pathways. It has been proposed that the last universal common ancestor (the cenancestor) may not have had isoprenoids, and that the two pathways evolved independently in the bacterial and archaeal lineages. oup.com Another area of active research is the evolution of the MVA pathway in plants, which may have been a key event facilitating the colonization of land by enabling the synthesis of essential compounds for terrestrial life. jipb.netwiley.comunimi.it Future studies should continue to leverage the growing wealth of genomic data to refine our understanding of how these pathways originated, diverged, and were occasionally transferred between lineages through horizontal gene transfer. pnas.orgfrontiersin.org
DMAPP in Signaling and Inter-Organismal Interactions
DMAPP is not just a building block; it is the direct precursor to molecules that act as critical signals within and between organisms. In plants, the transfer of an isopentenyl moiety from DMAPP to an adenine (B156593) nucleotide is the first step in the biosynthesis of cytokinins, a major class of hormones that regulate cell division, growth, and development. wiley.comresearchgate.net While this role is established, the intricate details of how DMAPP availability is coordinated with cytokinin synthesis in specific tissues and in response to various signals are still being uncovered. wiley.com
In the context of inter-organismal interactions, DMAPP-derived isoprenoids are key players. researchgate.netsemanticscholar.org Volatile isoprenoids released by plants can act as attractants for pollinators or as defense compounds against herbivores. mdpi.com In the soil, root-exuded isoprenoids shape the microbial community in the rhizosphere. researchgate.net Furthermore, an intermediate of the MEP pathway, HMBPP, is a potent activator of a specific type of human immune cell (Vγ9/Vδ2 T cells), highlighting a direct role for this pathway in host-pathogen interactions. mdpi.comsemanticscholar.org Future research will undoubtedly reveal more examples of how DMAPP and its derivatives function as a chemical language, mediating the complex relationships between organisms in virtually every ecosystem.
Q & A
Basic: What are the primary biosynthetic pathways leading to dimethylallyl phosphate (DMAPP) in plant and microbial systems?
DMAPP is synthesized via two distinct pathways:
- Methylerythritol Phosphate (MEP) Pathway (plastids in plants, most bacteria): Converts glyceraldehyde 3-phosphate and pyruvate into DMAPP and its isomer, isopentenyl pyrophosphate (IPP), through intermediates like 1-deoxy-D-xylulose 5-phosphate (DOXP) .
- Mevalonate (MVA) Pathway (cytosol in eukaryotes, some bacteria): Starts with acetyl-CoA, producing IPP via mevalonate intermediates. IPP is isomerized to DMAPP by isopentenyl-diphosphate isomerase (IDI) .
Methodological Note : Pathway dominance varies by organism; use isotopic labeling (e.g., -glucose) or enzyme inhibitors (e.g., fosmidomycin for MEP) to distinguish contributions .
Basic: What methodological considerations are critical for accurate quantification of DMAPP in cellular extracts?
- Sample Stabilization : Rapid quenching (liquid nitrogen) prevents DMAPP degradation or isomerization to IPP .
- Chromatography : Use anion-exchange HPLC or LC-MS with a C18 column for polar phosphorylated intermediates .
- Standardization : Calibrate with synthetic DMAPP ammonium salts (e.g., γ,γ-dimethylallyl phosphate ammonium salt) for recovery calculations .
- Avoid Artifacts : Include EDTA in extraction buffers to inhibit phosphatase activity .
Advanced: How can isotope labeling strategies elucidate the stereochemical fate of DMAPP in terpenoid biosynthesis?
- Dual-Labeling : Use -deoxyxylulose to track hydrogen retention in DMAPP-derived terpenoids. NMR reveals stereochemical preferences (e.g., retention of (E)-hydrogen in IPP) .
- Isotope Washout Analysis : Compare retention in DMAPP vs. downstream products to identify isomerization steps (e.g., IPP-DMAPP equilibrium) .
Advanced: What enzymatic assays are suitable for characterizing DMAPP kinase activity in archaeal systems?
- Radioactive Assays : Measure -phosphate transfer from ATP to DMAPP, followed by TLC separation .
- Coupled Spectrophotometry : Link DMAPP phosphorylation to NADH oxidation via pyruvate kinase/lactate dehydrogenase systems .
- Structural Validation : Use X-ray crystallography (e.g., omit maps) to confirm cofactor binding in enzymes like isopentenyl phosphate kinases .
Advanced: How can discrepancies in DMAPP precursor roles across organisms be resolved through comparative pathway analysis?
- Cross-Species Enzyme Swapping : Express plant IDI in microbial mutants lacking endogenous isomerases to test functional conservation .
- Metabolic Flux Analysis (MFA) : Apply -MFA to compare DMAPP flux ratios in MVA- vs. MEP-dependent organisms .
- Phylogenetic Profiling : Correlate DMAPP utilization patterns with evolutionary divergence in terpenoid synthase families .
Basic: Which analytical techniques are most reliable for structural confirmation of DMAPP derivatives?
- NMR : NMR distinguishes phosphate esters; - HSQC confirms alkyl chain geometry .
- High-Resolution MS : Use ESI-TOF for exact mass verification (e.g., DMAPP ammonium salt: m/z 166.11 [M-H]) .
- Database Cross-Referencing : Validate spectra against PubChem CID 15983958 or CAS 358-72-5 .
Advanced: What role does DMAPP isomerization play in reconciling conflicting data on isoprenoid precursor utilization?
- Equilibrium Studies : Quantify IPP/DMAPP ratios using NMR under varying pH/temperature to assess isomerase activity .
- Gene Knockout Models : Disrupt IDI in MVA-pathway organisms; observe terpenoid yield changes to infer DMAPP dependency .
Basic: How should researchers address potential isomerization artifacts during DMAPP extraction and analysis?
- Low-Temperature Processing : Perform extractions at 4°C and use pre-chilled solvents .
- Isomer-Specific Probes : Employ antibodies or aptamers selective for DMAPP over IPP .
- Kinetic Quenching : Rapidly inactivate isomerases with heat or denaturants (e.g., 70% ethanol) .
Advanced: What in silico approaches complement experimental data in modeling DMAPP flux through terpenoid pathways?
- Flux-Balance Analysis (FBA) : Integrate transcriptomics data with genome-scale models (GEMs) to predict DMAPP partitioning under stress .
- Molecular Dynamics (MD) : Simulate DMAPP-enzyme binding affinities (e.g., FPP synthase) to identify rate-limiting steps .
Basic: What safety and handling protocols are essential when working with DMAPP derivatives in enzymatic studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
